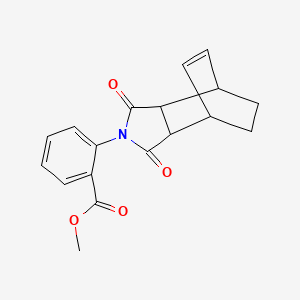![molecular formula C21H19N3O5 B11611578 2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611578.png)
2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a benzodioxin ring system, an imidazolidinone moiety, and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Imidazolidinone Moiety: This can be achieved by reacting urea with appropriate aldehydes or ketones under basic conditions to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin ring can undergo oxidation reactions to form quinone derivatives.
Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazolidinone moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its structural components.
Industry
In the materials science industry, this compound might be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide would depend on its specific application. Generally, the imidazolidinone moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The benzodioxin ring may contribute to the compound’s overall stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring system but lacks the imidazolidinone and acetamide groups.
1,4-Benzodioxan-6-amine: Similar in structure but contains an amine group instead of the imidazolidinone moiety.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Contains the benzodioxin ring but has a pyrrolidine ring instead of the imidazolidinone moiety.
Uniqueness
The uniqueness of 2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide lies in its combination of the benzodioxin ring, imidazolidinone moiety, and acetamide group
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O5/c1-13-2-5-15(6-3-13)22-19(25)12-24-20(26)16(23-21(24)27)10-14-4-7-17-18(11-14)29-9-8-28-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,25)(H,23,27)/b16-10+ |
InChI Key |
NYVQUHQQNHIWCI-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCCO4)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3)OCCO4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11611498.png)
![2-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11611503.png)

![6-(3-Bromo-4,5-dimethoxyphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611506.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11611509.png)
![1H-benzotriazol-1-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B11611514.png)
![2-Butyl-1-{[4-(dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611517.png)
![N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11611520.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11611522.png)
![2-{[3-cyano-6-(propan-2-yl)pyridin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11611525.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611529.png)
![1-[5-ethoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11611559.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11611561.png)
![methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-4-hydroxybenzoate](/img/structure/B11611567.png)
